N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:
- A 3-methyl group at position 3 of the imidazo-thiazole system.
- A 6-(3-nitrophenyl) substituent, contributing electron-withdrawing properties and aromatic bulk.
- A carboxamide group at position 2, linked to a 2,5-dimethoxyphenyl moiety, which introduces methoxy groups capable of hydrogen bonding and modulating lipophilicity.
Its design aligns with trends in optimizing heterocyclic scaffolds for drug discovery .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-12-19(20(26)22-16-10-15(29-2)7-8-18(16)30-3)31-21-23-17(11-24(12)21)13-5-4-6-14(9-13)25(27)28/h4-11H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOQAMHCNULII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations
Core Heterocycle Modifications
- Imidazo-thiazole vs. Imidazo-thiadiazole: The target compound and ND-series analogs () retain the imidazo[2,1-b]thiazole core, whereas compounds in and use imidazo-thiadiazole cores (e.g., 1,3,4-thiadiazole).
- Dihydroimidazo-thiazole : Compounds like N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide () feature a partially saturated core, which could enhance solubility but reduce aromatic stacking interactions .
Substituent Effects
- Nitro Groups : The target compound’s 3-nitrophenyl group contrasts with the 4-fluoro-3-nitrophenyl group in . Fluorine introduction may improve membrane permeability but could alter steric interactions .
- Methoxy vs.
- Carboxamide Variations : The target’s carboxamide is linked to a dimethoxyphenyl group, whereas ND-11503 uses a dihydrobenzofuran-methyl group. Benzofuran moieties may confer rigidity and improved CNS penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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